2,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
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Overview
Description
2,4-Dimethyl-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazoloazepine ring can be synthesized through the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,4-Dimethyl-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline involves its interaction with specific molecular targets. The triazoloazepine ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolopyrimidines: Known for their pharmacological activities, including antitumor and antimicrobial properties.
Thiadiazoles: Display a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
2,4-Dimethyl-N-((6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)aniline is unique due to its specific triazoloazepine structure, which provides distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C16H22N4 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
2,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline |
InChI |
InChI=1S/C16H22N4/c1-12-7-8-14(13(2)10-12)17-11-16-19-18-15-6-4-3-5-9-20(15)16/h7-8,10,17H,3-6,9,11H2,1-2H3 |
InChI Key |
BLAXMAWNVJIGDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=NN=C3N2CCCCC3)C |
Origin of Product |
United States |
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